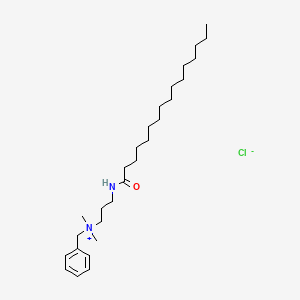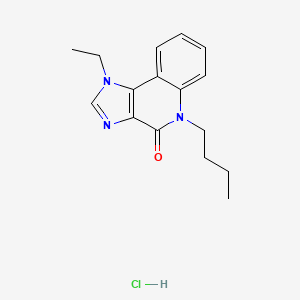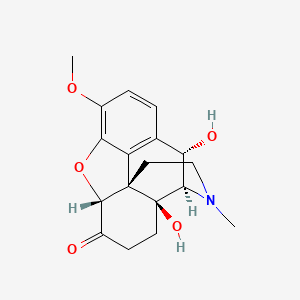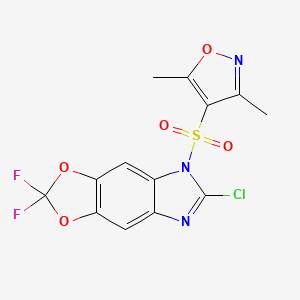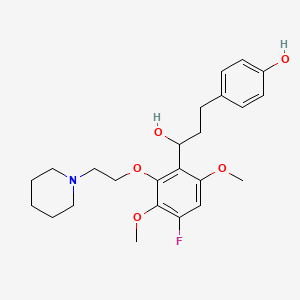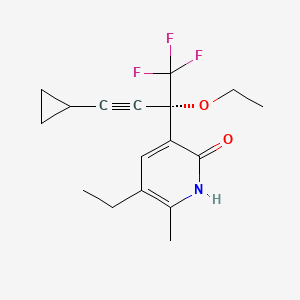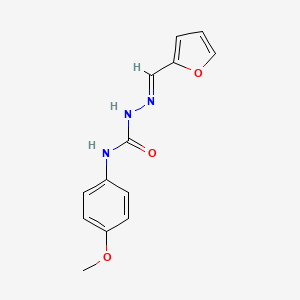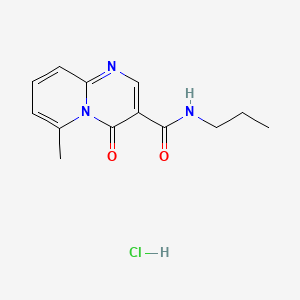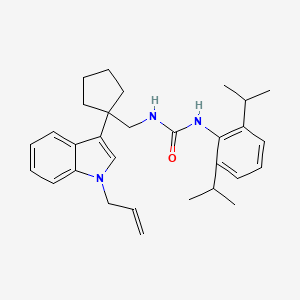
(S)-Camazepam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Camazepam is a benzodiazepine derivative that has been studied for its potential anxiolytic and muscle relaxant properties It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Camazepam typically involves the resolution of racemic camazepam or the asymmetric synthesis starting from chiral precursors. One common method involves the reaction of 7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one with (S)-2-amino-2-phenylethanol under specific conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Camazepam undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 7-chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the reactivity and properties of benzodiazepines.
Biology: Research has focused on its effects on the central nervous system and its potential as an anxiolytic agent.
Medicine: It has been investigated for its potential use in treating anxiety disorders, muscle spasms, and other related conditions.
Industry: Its synthesis and production methods are of interest for the development of new pharmaceuticals and chemical processes.
Wirkmechanismus
(S)-Camazepam exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor complex in the brain. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The result is a calming effect on the central nervous system, which accounts for its anxiolytic and muscle relaxant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and muscle relaxant properties.
Lorazepam: Known for its potent anxiolytic effects.
Alprazolam: Commonly used for the treatment of anxiety and panic disorders.
Uniqueness
(S)-Camazepam is unique due to its specific chiral configuration, which can influence its pharmacokinetic and pharmacodynamic properties. This chiral specificity can result in differences in potency, efficacy, and side effect profiles compared to its racemic mixture or other benzodiazepines.
Eigenschaften
CAS-Nummer |
102818-70-2 |
|---|---|
Molekularformel |
C19H18ClN3O3 |
Molekulargewicht |
371.8 g/mol |
IUPAC-Name |
[(3S)-7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C19H18ClN3O3/c1-22(2)19(25)26-17-18(24)23(3)15-10-9-13(20)11-14(15)16(21-17)12-7-5-4-6-8-12/h4-11,17H,1-3H3/t17-/m0/s1 |
InChI-Schlüssel |
PXBVEXGRHZFEOF-KRWDZBQOSA-N |
Isomerische SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=N[C@H](C1=O)OC(=O)N(C)C)C3=CC=CC=C3 |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC(=O)N(C)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



